11-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
Properties
IUPAC Name |
11-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c19-18(20,21)13-2-1-3-14(10-13)22-27(25,26)15-8-11-4-5-16(24)23-7-6-12(9-15)17(11)23/h1-3,8-10,22H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFPVYKQFAFHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, including condensation, cyclization, and sulfonation reactions. One common method involves the condensation of a trifluoromethyl-substituted aniline with a suitable ketone, followed by cyclization to form the pyrroloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
11-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
11-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 11-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The sulfonamide group can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structural Variations
The tricyclic azatricyclo[6.3.1.0⁴,¹²]dodecatriene system distinguishes this compound from simpler bicyclic sulfonamides. For example, hydrazine derivatives like N-(2,6-dichloro-4-trifluoromethyl)phenyl-N’-(1-phenylethylidene)hydrazine (synthesized via HCl-catalyzed condensation ) lack the fused sulfonamide and azacyclic complexity, resulting in reduced conformational rigidity and metabolic stability.
Functional Group Contributions
- Trifluoromethylphenyl Group : This substituent is shared with compounds like those in , where it enhances electron-withdrawing effects and resistance to oxidative metabolism.
- Sulfonamide vs.
Limitations and Knowledge Gaps
The provided evidence lacks direct data on the target compound’s synthesis, bioactivity, or crystallographic parameters. Comparative analysis relies on extrapolation from structurally simpler analogs. Further studies using high-resolution crystallography (via SHELXL ) and in vitro assays are required to validate its pharmacological profile.
Biological Activity
11-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a synthetic compound with potential biological activities that warrant detailed investigation. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes a trifluoromethyl group, which is known to influence biological activity through various mechanisms.
- Molecular Formula : C₁₈H₁₅F₃N₂O₂S
- Molecular Weight : 392.39 g/mol
The biological activity of this compound can be attributed to its structural features that allow interactions with various biological targets:
- Inhibition of Enzymatic Activity : Compounds with azatricyclo structures often exhibit inhibition of specific enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : The presence of the trifluoromethyl group may enhance binding affinity to certain receptors, affecting neurotransmitter systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Antidepressant-Like Effects
Recent studies have focused on the antidepressant-like effects of related compounds containing trifluoromethyl groups. For instance, a study on a structurally similar compound indicated modulation of serotonin and noradrenaline systems, which are critical in the treatment of Major Depressive Disorder (MDD) . This suggests that this compound may also exhibit similar effects.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluate efficacy against bacterial strains | Demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria |
| Antidepressant-Like Effects | Assess effects on serotonin and noradrenaline systems | Showed modulation of serotonergic receptors; potential for antidepressant development |
Toxicity and Safety Profile
Preliminary toxicity studies indicate a low potential for acute toxicity in animal models. Further research is necessary to establish a comprehensive safety profile.
Summary of Toxicity Studies
- Acute Toxicity : Low risk observed in initial animal studies.
- Chronic Toxicity : Long-term studies are ongoing to assess chronic exposure effects.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : The synthesis involves sequential sulfonylation, cyclization, and functionalization steps. Critical parameters include:
- Catalyst selection : Use Pd/C or Ni-based catalysts for hydrogenation steps to minimize side reactions (e.g., over-reduction of the trifluoromethyl group) .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency, while ethers (THF) improve cyclization selectivity .
- Temperature control : Maintain 0–5°C during sulfonylation to prevent decomposition, and 80–100°C for cyclization .
- Yield optimization : Employ continuous flow reactors for high-purity intermediates (>95%) and reduce batch-to-batch variability .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (500 MHz, CDCl₃) resolve the azatricyclo core’s stereochemistry and confirm sulfonamide connectivity. Look for δ 7.8–8.2 ppm (aromatic protons) and δ 120–125 ppm (CF₃ group) .
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5%) and validate molecular weight (m/z 445.5) .
- X-ray crystallography : Essential for confirming the tricyclic geometry and sulfonamide bond angles, though crystallization may require vapor diffusion with hexane/ethyl acetate .
Q. How can researchers screen for initial biological activity in vitro?
- Methodological Answer :
- Target selection : Prioritize kinases (e.g., MAPK) and GPCRs due to the sulfonamide group’s affinity for ATP-binding pockets .
- Assay design : Use fluorescence polarization (FP) for binding affinity (Kd) and enzymatic inhibition (IC₅₀) assays. Include positive controls (e.g., staurosporine for kinases) .
- Data validation : Cross-validate results with SPR (surface plasmon resonance) to confirm binding kinetics and rule out false positives .
Advanced Research Questions
Q. How can conflicting data on this compound’s enzyme inhibition potency be resolved?
- Methodological Answer : Discrepancies often arise from:
- Buffer conditions : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters sulfonamide protonation, affecting binding. Standardize assay buffers (pH 7.4, 100 mM Tris) .
- Protein conformation : Use cryo-EM to verify target enzyme conformations during assays, as flexibility in the azatricyclo core may induce allosteric effects .
- Statistical rigor : Apply multivariate analysis (ANOVA with Tukey post-hoc) to account for batch effects in IC₅₀ measurements .
Q. What computational strategies best predict this compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT calculations : Optimize transition states (B3LYP/6-31G*) for sulfonamide hydrolysis or trifluoromethyl group substitution. Focus on activation energies (ΔG‡) to prioritize feasible reactions .
- Molecular dynamics (MD) : Simulate solvent interactions (explicit water models) to predict regioselectivity in cycloadditions .
- Hybrid QM/MM : Model enzyme active sites (e.g., cytochrome P450) to forecast metabolic pathways and guide derivative design .
Q. How can researchers design experiments to elucidate the mechanism of action (MOA) in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockouts : Silence candidate targets (e.g., PTK2B) in cell lines to isolate the compound’s phenotypic effects .
- Thermal proteome profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts in lysates treated with the compound .
- In silico docking : Use AutoDock Vina to map binding poses on proteome-wide scales, followed by SPR validation for high-confidence hits .
Data Contradiction Analysis
Q. Why do reported solubility values vary across studies, and how can this be mitigated?
- Methodological Answer :
- Source of variation : Polymorphism (crystalline vs. amorphous forms) and residual solvents (e.g., DMSO) alter solubility. Use PXRD to confirm phase purity .
- Standardized protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry, reporting values as µg/mL ± SEM .
- Co-solvent systems : Test cyclodextrin-based formulations to enhance aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
